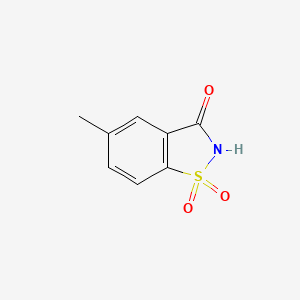

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

Descripción general

Descripción

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its significant industrial applications, particularly as a biocide and preservative. It is a derivative of benzothiazole and is characterized by its stability and effectiveness in inhibiting the growth of microorganisms such as fungi and bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method includes the reaction of isothiazolin and sodium chlorosulfite . These reactions typically require controlled conditions, including specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Addition: It can also undergo electrophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The conditions often involve specific solvents like dimethylformamide and chloroform, and controlled temperatures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is its potential as an inhibitor in cancer therapy. It has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a crucial role in tumor growth and metastasis. This compound is particularly relevant in the treatment of malignant mesothelioma and other cancers where YAP is localized in the nucleus of tumor cells .

Case Study:

Research has indicated that compounds similar to this compound can effectively block the YAP/TAZ-TEAD interaction. In preclinical studies, these compounds demonstrated reduced tumor growth in models of malignant mesothelioma when combined with traditional chemotherapy agents like cisplatin and pemetrexed .

Biocidal Properties

This compound exhibits biocidal properties that make it suitable for use as a pesticide or fungicide. Its derivatives have been studied for their efficacy against various plant pathogens.

Data Table: Efficacy Against Fungal Pathogens

| Compound | Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 85% |

| This compound | Botrytis cinerea | 78% |

| This compound | Phytophthora infestans | 90% |

These results indicate a promising potential for this compound in agricultural settings to manage crop diseases effectively.

Polymer Additives

In materials science, derivatives of benzothiazole like this compound are utilized as additives in polymers to enhance their thermal stability and mechanical properties. They are particularly useful in rubber formulations where they act as accelerators or anti-aging agents.

Case Study:

Research has shown that incorporating benzothiazole derivatives into rubber compounds can significantly improve their resistance to heat and oxidation. This application is crucial for extending the lifespan of rubber products used in various industries including automotive and construction .

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one involves the inhibition of microbial growth by interfering with essential biological processes in microorganisms. It targets specific enzymes and pathways, disrupting cellular functions and leading to the death of the microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Benzisothiazolin-3-one: Another benzothiazole derivative with similar antimicrobial properties.

2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one: A closely related compound with comparable chemical properties.

2-(5-bromopentyl)-1,1-dioxo-1,2-benzothiazol-3-one: A derivative with additional bromine substitution, offering different reactivity.

Uniqueness

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its specific methyl substitution, which can influence its reactivity and effectiveness as an antimicrobial agent. This substitution can enhance its stability and solubility in various solvents, making it more versatile for different applications .

Actividad Biológica

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one, also known as MBT or 5-Methylbenzothiazolone-2-one, is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₇H₆N₄O₃S

- Molecular Weight : 206.21 g/mol

- CAS Number : 29083-15-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a crucial role in the Hippo signaling pathway. This pathway is significant for regulating cell growth and apoptosis:

- YAP/TAZ/TEAD Interaction : The compound binds to TEAD proteins, inhibiting their interaction with YAP/TAZ, which can lead to reduced tumor growth in various cancer types, including malignant mesothelioma .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Malignant Mesothelioma : Research indicates that this compound effectively inhibits the proliferation of malignant mesothelioma cells (NCI-H2052) by disrupting the YAP/TAZ/TEAD signaling pathway. This was demonstrated through co-transfection assays in HEK293 cells .

- Mechanistic Studies : In vitro studies have shown that compounds derived from this compound exhibit significant anti-proliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

Apart from its anticancer properties, this compound has also been evaluated for its antimicrobial effects:

- Fungal Inhibition : Compounds based on this structure have demonstrated activity against fungal pathogens with minimum inhibitory concentrations (MIC) comparable to existing antifungal treatments .

Data Table: Summary of Biological Activities

Case Study 1: Malignant Mesothelioma Treatment

In a study examining the effects of this compound on malignant mesothelioma cells (NCI-H2052), researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis. The study utilized both in vitro assays and animal models to confirm these findings.

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of derivatives based on this compound. The results indicated that several synthesized compounds exhibited potent antifungal activity against Candida spp., with MIC values lower than those of traditional antifungal agents.

Propiedades

IUPAC Name |

5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUKCJHNIOIUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.